1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Description
The compound 1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one, commonly known as Cedazuridine, is a synthetic nucleoside analog with the molecular formula C₉H₁₄F₂N₂O₅ and a molecular weight of 268.21 g/mol . Structurally, it features a 1,3-diazinan-2-one core substituted with a difluorinated oxolane ring, hydroxymethyl, and hydroxyl groups. Cedazuridine functions as a competitive cytidine deaminase inhibitor, preventing the enzymatic degradation of chemotherapeutic agents like decitabine, thereby enhancing their bioavailability and therapeutic efficacy .
Cedazuridine is clinically approved in combination with decitabine (as INQOVI®) for treating myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). Its role in oral chemotherapy regimens marks a significant advancement over intravenous alternatives, improving patient compliance .
Properties
IUPAC Name |
1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZSIYXZUYWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the oxolane (tetrahydrofuran) ring with stereocontrolled introduction of two fluorine atoms at the 3-position.
- Installation of hydroxyl and hydroxymethyl groups at defined stereocenters.
- Coupling of the fluorinated sugar moiety with the 1,3-diazinan-2-one ring system.
Key Synthetic Steps
Fluorination of Sugar Moiety
- The difluoro substitution at the 3-position of the oxolane ring is achieved by selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- Stereoselectivity is controlled by the configuration of the sugar precursor and reaction conditions to yield the (2R,4R,5R) stereochemistry.
Hydroxyl and Hydroxymethyl Group Installation
- Hydroxyl groups at the 4-position and hydroxymethyl at the 5-position are introduced via selective oxidation and reduction steps or by using protected sugar derivatives that are deprotected in the final stages.
- Protecting groups such as acetyl or benzyl ethers may be used during intermediate steps to prevent side reactions.
Formation of the 1,3-Diazinan-2-one Ring
- The 1,3-diazinan-2-one ring is synthesized separately or constructed via cyclization reactions involving appropriate diamine and carbonyl precursors.
- Coupling with the fluorinated sugar is performed under conditions favoring nucleophilic substitution or condensation, often in the presence of bases like potassium carbonate in alcoholic solvents.
Representative Preparation Process (Based on Patent Literature)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Fluorination of sugar precursor | DAST or equivalent fluorinating agent | Stereoselective introduction of 3,3-difluoro groups |
| 2 | Protection/deprotection of hydroxyl groups | Acetylation, benzylation, followed by deprotection | Protecting groups used to control reactivity |
| 3 | Coupling with 1,3-diazinan-2-one | Reaction with 1,3-diazinan-2-one derivative in presence of base (e.g., K2CO3) | Solvent: n-butanol or similar alcohol |
| 4 | Purification | Crystallization or recrystallization | Solvents such as methanol, water mixtures |
This process is adapted from analogous nucleoside synthesis methods and improved by controlling reaction parameters to optimize yield and stereochemical purity.
Alternative Synthetic Routes
- Some methods involve the use of sulfonate esters (e.g., 4-nitrobenzenesulfonate derivatives) as leaving groups to facilitate nucleophilic substitution during coupling steps.
- Deacylation steps using ammonium acetate in methanol are employed to remove protecting groups efficiently without racemization.
Analytical and Purification Techniques
Summary Table of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Fluorinating Agent | DAST or equivalents | Controls difluoro substitution |
| Protecting Groups | Acetyl, benzyl ethers | Used to protect hydroxyls |
| Coupling Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Solvents | n-Butanol, methanol, ethyl acetate | Selected for solubility and reaction efficiency |
| Purification | Crystallization, recrystallization | Ensures high purity and stereochemical integrity |
| Temperature | Typically 0–80 °C | Optimized for reaction control |
| Reaction Time | Several hours to overnight | Depends on step and scale |
Research Findings and Optimization
- The stereochemical outcome is highly dependent on the choice of fluorinating agent and reaction conditions; mild conditions favor retention of stereochemistry.
- Use of sulfonate leaving groups enhances coupling efficiency with the diazinanone moiety.
- Deacylation with ammonium acetate in methanol provides a mild and effective method to remove protecting groups without compromising the sensitive fluorinated centers.
- Crystallization protocols have been optimized to yield stable polymorphs with desirable pharmaceutical properties.
Chemical Reactions Analysis
Cedazuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cedazuridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cytidine deaminase and its effects on nucleoside metabolism.
Biology: Researchers use it to investigate the role of cytidine deaminase in cellular processes and its potential as a therapeutic target.
Industry: It is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Cedazuridine exerts its effects by inhibiting cytidine deaminase, an enzyme responsible for the rapid metabolism of hypomethylating agents like decitabine . By inhibiting this enzyme, cedazuridine increases the oral bioavailability of decitabine, allowing it to reach systemic circulation and exert its therapeutic effects . The molecular targets and pathways involved include the inhibition of DNA methylation and the induction of apoptosis in cancerous cells .
Comparison with Similar Compounds
Cedazuridine vs. Gemcitabine
- Structural : Both contain a difluorinated oxolane ring, but Cedazuridine has a 1,3-diazinan-2-one core, while Gemcitabine is a pyrimidine analog.
- Mechanistic : Cedazuridine inhibits cytidine deaminase, whereas Gemcitabine directly incorporates into DNA/RNA to disrupt replication .
- Therapeutic : Cedazuridine is used in hematologic malignancies, while Gemcitabine targets solid tumors .
Cedazuridine vs. Decitabine
- Synergy: Cedazuridine’s deaminase inhibition prolongs Decitabine’s half-life, enabling oral administration. Decitabine alone requires intravenous delivery due to rapid enzymatic degradation .
- Structural: Decitabine lacks fluorine substituents and features a triazinone core.
Cedazuridine vs. Tetrahydrouridine
- Potency: Cedazuridine’s difluoro and hydroxymethyl groups enhance binding affinity to cytidine deaminase compared to non-fluorinated Tetrahydrouridine .
- Clinical Status : Cedazuridine is FDA-approved, while Tetrahydrouridine remains investigational.
Research Findings and Clinical Implications
- Cedazuridine-Decitabine Combination: Clinical trials demonstrated a 99% reduction in cytidine deaminase activity, achieving systemic exposure equivalent to intravenous decitabine .
- Tetrahydrouridine Limitations : Lower potency and shorter half-life compared to Cedazuridine limit its clinical utility .
Q & A
Basic Question: What synthetic strategies are recommended for achieving regioselective functionalization of the oxolane ring in this compound?
Methodological Answer:
The oxolane ring’s hydroxyl and hydroxymethyl groups require protection-deprotection strategies to avoid undesired side reactions. For example, tert-butyldimethylsilyl (TBS) ethers or acetyl groups can protect hydroxyls during fluorination steps, as demonstrated in analogous oxolane-containing compounds . Use anhydrous conditions and low temperatures (−78°C to 0°C) to minimize ring-opening side reactions. Post-functionalization, catalytic hydrogenation (e.g., Pd/C) or acid hydrolysis (e.g., HCl/MeOH) can remove protecting groups. Monitor regioselectivity via NMR to confirm difluoro placement at C3 and C3' positions .
Advanced Question: How can crystallographic data discrepancies in the oxolane ring’s conformation be resolved?
Methodological Answer:
Discrepancies in ring puckering parameters (e.g., envelope vs. twist conformations) may arise from dynamic disorder or refinement artifacts. Use SHELXL’s TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for heavy atoms . Validate against density functional theory (DFT)-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G**) to identify energetically favorable conformers. If disorder persists, employ high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps. Cross-reference with circular dichroism (CD) spectra to correlate solution and solid-state conformations .
Basic Question: What analytical techniques are optimal for characterizing the compound’s stability under physiological conditions?
Methodological Answer:
Stability assays should combine:
- HPLC-PDA (C18 column, 0.1% TFA in HO/MeCN gradient) to monitor degradation products.
- LC-MS/MS (ESI+ mode) to identify hydrolyzed or oxidized derivatives (e.g., lactone ring opening or defluorination).
- pH-dependent UV-Vis spectroscopy (pH 2–10) to assess protonation effects on the diazinan-2-one moiety.
Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours, sampling at intervals .
Advanced Question: How can computational modeling elucidate the compound’s interaction with putative enzyme targets (e.g., kinases or hydrolases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses against homology-built enzyme structures (e.g., PDB: 2HYY for serine hydrolases). Prioritize poses with hydrogen bonds to the diazinan-2-one carbonyl and oxolane hydroxyls.
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER22, TIP3P water model) to assess binding stability. Calculate binding free energies via MM-PBSA.
- Inhibitor Validation : Compare with known 1,3-diazinane-2,4-dione inhibitors (e.g., HIV protease inhibitors) to identify conserved interactions .
Basic Question: What precautions are necessary for handling the compound’s reactive fluorinated groups?
Methodological Answer:
- Fluorine Reactivity : Avoid exposure to strong bases (e.g., NaOH), which may induce HF elimination. Use fluoropolymer-lined containers to prevent leaching.
- Safety Protocols : Work in a fume hood with HF-neutralizing gel (e.g., Calcium gluconate) on hand. Monitor airborne fluoride ions via ion-selective electrodes during reactions .
- Waste Disposal : Quench residual fluorinated intermediates with Ca(OH) before aqueous disposal .
Advanced Question: How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?
Methodological Answer:
- Microcosm Setup : Prepare water-sediment systems (OECD 308 guideline) with -labeled compound. Monitor mineralization (CO trapping) and transformation products via radiometric HPLC.
- QSAR Modeling : Predict biodegradation half-lives using EPI Suite’s BIOWIN3 model, focusing on hydrolytic cleavage of the oxolane ring.
- Ecotoxicology : Test acute toxicity (Daphnia magna, 48-h LC) and bioaccumulation (log via shake-flask method) .
Basic Question: What spectral techniques distinguish the compound’s stereoisomers?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Confirm elution order via polarimetry.
- NOESY NMR : Look for cross-peaks between the hydroxymethyl proton (δ ~3.8 ppm) and oxolane H4 (δ ~4.2 ppm) to assign relative configuration.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra (B3PW91/6-311++G**) .
Advanced Question: How can contradictory bioactivity data from cell-based vs. in vivo assays be reconciled?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (hepatocyte incubations) to identify bioavailability limitations.
- Tissue Distribution : Use whole-body autoradiography in rodents to assess CNS penetration, which may explain efficacy gaps.
- Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding under physiological conditions .
Basic Question: What solvent systems are optimal for recrystallizing the compound without hydrolyzing the oxolane ring?
Methodological Answer:
Use mixed solvents with low dielectric constants (e.g., EtOAc/hexane 1:3) to minimize hydrolysis. Pre-saturate solutions with dry molecular sieves (4Å) to scavenge trace water. Cooling rates ≤1°C/hour yield larger, purer crystals. Confirm crystal integrity via PXRD and compare with simulated patterns from Mercury CSD .
Advanced Question: How can the compound’s role in modulating oxidative stress pathways be mechanistically validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
